molecular formula C21H23N3O6S B12933856 3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12933856
M. Wt: 445.5 g/mol
InChI Key: IWPGGBZYHMIENW-UHFFFAOYSA-N
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Description

3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfamoyl group, and methoxybenzyl groups. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of Methoxybenzyl Groups: The final step involves the alkylation of the sulfamoyl group with 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazole-5-carboxylic acid: A closely related compound with similar structural features.

    4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the pyrazole and sulfamoyl groups.

    Sulfamoylbenzoic acid: Contains the sulfamoyl group but differs in the aromatic ring structure.

Uniqueness

3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

5-[bis[(4-methoxyphenyl)methyl]sulfamoyl]-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C21H23N3O6S/c1-23-19(21(25)26)12-20(22-23)31(27,28)24(13-15-4-8-17(29-2)9-5-15)14-16-6-10-18(30-3)11-7-16/h4-12H,13-14H2,1-3H3,(H,25,26)

InChI Key

IWPGGBZYHMIENW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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